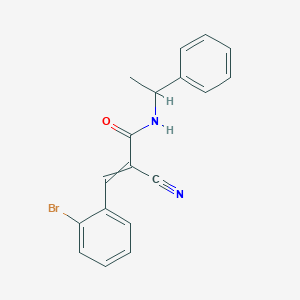

![molecular formula C13H19Cl2F3N2 B2553320 N-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride CAS No. 1707710-39-1](/img/structure/B2553320.png)

N-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride, also known as TFMPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TFMPA is a piperidine derivative that has a trifluoromethyl group attached to the benzyl ring. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In

Scientific Research Applications

Synthesis and Chemical Reactivity

1-Benzenesulfinyl Piperidine/Trifluoromethanesulfonic Anhydride :A potent combination of reagents, including 1-benzenesulfinyl piperidine, has been utilized for the low-temperature conversion of thioglycosides to glycosyl triflates, facilitating the formation of diverse glycosidic linkages. This metal-free approach demonstrates the reagent's capacity to activate both armed and disarmed thioglycosides, highlighting its utility in synthetic organic chemistry (Crich & Smith, 2001).

Crystal Structure and DFT Studies :The crystal structure of derivatives, like those prepared by solvent-free microwave irradiation involving similar compounds, offers insight into their crystalline formation and theoretical calculations. Such studies are crucial for understanding the molecular and electronic structure of these compounds, impacting their application in material science and molecular engineering (Kumar et al., 2020).

Medicinal Chemistry Applications

New Antihistaminic N-heterocyclic 4-piperidinamines :Synthesis and evaluation of N-(4-piperidinyl)-1H-benzimidazol-2-amines have shown promising antihistaminic activity. Through innovative synthetic routes, such as cyclodesulfurization and monoalkylation, researchers have developed compounds with significant pharmacological profiles, demonstrating the potential of these derivatives in developing new therapeutics (Janssens et al., 1985).

Zn(II)-Catalyzed Synthesis of Piperidines :The catalytic synthesis of piperidines from propargyl amines and cyclopropanes showcases the versatility of these compounds in synthesizing highly functionalized piperidines. This process highlights the role of N-[2-(Trifluoromethyl)benzyl]piperidin-4-amine derivatives in developing complex molecular architectures, beneficial for pharmaceutical and synthetic applications (Lebold et al., 2009).

Advanced Material and Probe Development

Novel Aminated Benzimidazo[1,2-a]quinolines :The development of fluorescent probes for DNA detection highlights the application of aminated derivatives in bioanalytical chemistry. Microwave-assisted synthesis of benzimidazo[1,2-a]quinolines, substituted with piperidine and other nuclei, demonstrates the potential of these compounds as DNA-specific fluorescent probes, crucial for biological research and diagnostics (Perin et al., 2011).

Safety and Hazards

According to the Safety Data Sheet from KISHIDA CHEMICAL CO., LTD., if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes into contact with skin or eyes, it should be rinsed with water . If swallowed, the mouth should be rinsed and a poison center or doctor/physician should be contacted if the person feels unwell . It should be kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name |

N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2.2ClH/c14-13(15,16)12-4-2-1-3-10(12)9-18-11-5-7-17-8-6-11;;/h1-4,11,17-18H,5-9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWWMOHZJICYEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NCC2=CC=CC=C2C(F)(F)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-3-[(E)-{[4-(benzyloxy)phenyl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2553238.png)

![N-(4-bromophenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2553242.png)

![5-methyl-2,4-dioxo-3-phenyl-N-(4-(trifluoromethoxy)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2553244.png)

![[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]methanol](/img/structure/B2553246.png)

![N-benzyl-4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2553250.png)

![3-[3-(2-Hydroxyethylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride](/img/structure/B2553251.png)

![7-(1,3-benzodioxol-5-ylcarbonyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2553252.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2553253.png)

![N-[2-(4-chlorophenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)